1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine
Description
1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine is a benzoyl-substituted piperidine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a methylsulfanyl (-SCH₃) group at the 4-position of the benzoyl ring. The 4-methylpiperidine moiety introduces a nitrogen-containing heterocycle, which is often associated with enhanced bioavailability and pharmacological activity in drug design .
Properties
Molecular Formula |
C15H21NO2S |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO2S/c1-11-6-8-16(9-7-11)15(17)13-5-4-12(19-3)10-14(13)18-2/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
AFJZGFHAFGZWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methylpiperidine-1-carbonyl Chloride
4-Methylpiperidine is acylated with phosgene (COCl₂) in toluene at −10°C to form 4-methylpiperidine-1-carbonyl chloride . This intermediate is unstable and used immediately in subsequent steps.
Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The acyl chloride undergoes Friedel-Crafts acylation with 1,3-dimethoxybenzene in the presence of AlCl₃ (1.5 equiv) at 0°C. The reaction selectively functionalizes the para position relative to one methoxy group, yielding 2-methoxy-4-(4-methylpiperidine-1-carbonyl)anisole . Subsequent demethylation with BBr₃ in DCM at −78°C introduces a hydroxyl group, which is methylated using methyl iodide (MeI) and K₂CO₃ in acetone.
Challenges :
-
Regioselectivity: Competing ortho acylation necessitates careful control of AlCl₃ stoichiometry.
Reductive Amination Approach
Condensation of 2-Methoxy-4-(methylsulfanyl)benzaldehyde with 4-Methylpiperidine
A mixture of 2-methoxy-4-(methylsulfanyl)benzaldehyde and 4-methylpiperidine in methanol undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer). The reaction forms an imine intermediate, which is reduced to the secondary amine. Purification via flash chromatography (EtOAc/hexane 1:2) yields the target compound in 60–65% yield.
Advantages :
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution Route | Friedel-Crafts Route | Reductive Amination |
|---|---|---|---|
| Overall Yield | 45–50% | 30–35% | 55–60% |
| Purity (HPLC) | >98% | >95% | >97% |
| Scalability | Industrial | Pilot-scale | Laboratory |
| Key Limitation | Toxic intermediates (SOCl₂) | Low regioselectivity | Cost of NaBH₃CN |
Insights :
-
The nucleophilic substitution route offers superior scalability but requires stringent safety protocols for SOCl₂ handling.
-
Reductive amination provides higher yields but is less practical for bulk synthesis due to reagent costs.
Industrial-Scale Optimization
Continuous-Flow Acylation
A tubular reactor system minimizes decomposition of the acyl chloride by reducing residence time. Parameters:
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzoyl group.
Substitution: The methoxy and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various derivatives with different functional groups .
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine are primarily rooted in its structural characteristics that allow it to interact with biological targets effectively.
Anti-Cancer Activity
Recent studies have identified the benzoylpiperidine fragment, which includes the structure of JX-401, as a privileged scaffold in drug discovery. Compounds containing this fragment have shown promising anti-cancer properties. For instance, derivatives of benzoylpiperidine have been tested against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The mechanism of action often involves the inhibition of key enzymes involved in cancer progression.
Anti-Viral Properties
In the context of viral infections, derivatives of piperidine compounds have been explored for their potential as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Computational studies suggest that modifications to the piperidine structure can enhance bioactivity against viral targets . The design of new derivatives by substituting functional groups on the phenyl ring has been a focus area for improving efficacy.
Neurological Applications
Piperidine derivatives are also being investigated for their neuroprotective properties. The structural similarity of JX-401 to other known neuroprotective agents allows for its exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly attractive in neurological research .
Synthetic Utility
The synthesis of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine involves several chemical transformations that highlight its utility in organic synthesis.
Synthetic Pathways
The compound can be synthesized via a multi-step process involving the condensation of appropriate aromatic precursors with piperidine derivatives. These synthetic routes often leverage established methodologies such as the Weinreb–Nahm ketone synthesis, which is effective for creating complex benzoylpiperidine structures .
Role as a Chemical Intermediate
JX-401 serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo further functionalization makes it a versatile building block in medicinal chemistry .
Molecular Interactions and Mechanisms
Understanding the molecular interactions of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine is crucial for elucidating its biological activity.
Docking Studies
Molecular docking studies have provided insights into how this compound interacts with various biological targets at the molecular level. These studies often reveal binding affinities and modes that inform further optimization of the compound's structure for enhanced activity .
Enzyme Inhibition Profiles
The compound's potential as an enzyme inhibitor has been characterized through various assays, where it has shown competitive inhibition against specific targets relevant to cancer and viral replication pathways . This aspect is critical for developing therapeutic agents aimed at modulating these pathways.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Properties
Substituent Analysis :
- Methoxy (-OCH₃) : Electron-donating via resonance, increases solubility in polar solvents. In compound IXa, this group contributes to a lower melting point (104–105°C) compared to the hydroxy analogue (Ib, 134–135°C) due to reduced hydrogen bonding .
- Methylsulfanyl (-SCH₃): Weakly electron-donating via inductive effects.
- Hydroxy (-OH): Strong hydrogen-bond donor, increasing intermolecular forces and melting point (e.g., Ib) but reducing metabolic stability due to susceptibility to glucuronidation .
Biological Activity
1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine is a complex organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry. Its unique structural features, including a methoxy group, a methylsulfanyl group, and a piperidine ring, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO2S |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | 1-(2-methoxy-4-(methylsulfanyl)benzoyl)-4-methylpiperidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as a reversible inhibitor of certain enzymes, modulating their activity and leading to various biological effects. For instance, studies have shown that related benzoylpiperidine compounds exhibit significant antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
Anticancer Activity
1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine has demonstrated promising anticancer properties. In vitro studies have revealed its effectiveness against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these activities range from 19.9 to 75.3 µM, indicating a moderate level of potency compared to noncancerous human mesenchymal stem cells .
Anti-inflammatory Effects
The compound is also under investigation for its potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of benzoylpiperidine derivatives to enhance their biological activity. For example:
- Compound Optimization : A derivative bearing a hydroxyl group exhibited improved MAGL inhibition activity with an IC50 value of 0.84 µM, significantly enhancing its therapeutic potential compared to the parent compound .
- Molecular Docking Studies : These studies have provided insights into how modifications to the benzoyl moiety can improve interactions with enzyme active sites, guiding the design of more potent inhibitors .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine, it is essential to compare it with similar compounds:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine | 19.9 - 75.3 | Antiproliferative |
| Benzoylpiperidine derivative (hydroxyl group) | 0.84 | MAGL inhibitor |
| Sulmazole | >10 | Cardiotonic |
Q & A
Q. What are the recommended synthetic methodologies for 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine?
The synthesis of piperidine derivatives typically involves:
- Coupling reactions : Benzoyl chloride derivatives can react with 4-methylpiperidine under basic conditions (e.g., triethylamine) to form the benzoyl-piperidine backbone .
- Functionalization : Introduction of methoxy and methylsulfanyl groups may require protection/deprotection strategies, such as using thiol-ether formation or selective oxidation .
- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products .
Q. How can researchers characterize the structural integrity and purity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection are mandatory due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal : Follow institutional guidelines for sulfanyl-containing organic waste .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro screening : Enzyme inhibition assays (e.g., kinase or receptor binding) using fluorescence polarization or radiometric methods .
- Cytotoxicity testing : MTT or CellTiter-Glo® assays in cell lines relevant to target diseases (e.g., cancer, neurological disorders) .
Advanced Research Questions
Q. How can researchers investigate the compound’s binding affinity and mechanism of action?
Advanced interaction studies may employ:
- Surface Plasmon Resonance (SPR) : To quantify real-time binding kinetics with target proteins .
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of ligand-receptor interactions .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses and guide structural optimization .
Q. What structural features contribute to its pharmacological profile?
Comparative analysis with analogs reveals:
Q. How can contradictory data in solubility or activity be resolved?
Q. What strategies are effective for structural modification to enhance potency?
- Bioisosteric replacement : Substitute methylsulfanyl with sulfonyl or sulfonamide groups to improve binding .
- Ring functionalization : Introduce halogen atoms (e.g., fluorine) at the benzoyl ring for enhanced pharmacokinetics .
Methodological Notes
- Synthetic Challenges : Steric hindrance at the 4-methylpiperidine position may require microwave-assisted synthesis for improved yields .
- Analytical Pitfalls : Overlapping NMR signals from the benzoyl and piperidine groups can be resolved via 2D-COSY experiments .
- Biological Relevance : Prioritize target-specific assays (e.g., CNS targets for piperidine derivatives) to align with the compound’s structural motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
